2-(Phenylsulfonylmethyl)benzonitrile
Overview
Description
2-(Phenylsulfonylmethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO2S . It has a molecular weight of 257.31 g/mol . The compound is also known by other names such as 2-(Benzenesulfonylmethyl)benzonitrile and 2-Cyanobenzyl Phenyl Sulfone .
Synthesis Analysis
A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N . This representation provides a text-based way to describe the structure of the compound.Physical and Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . The compound has a computed XLogP3-AA value of 2.4, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Synthesis Methods and Transformations
One-Step Synthesis of Benzonitriles : A method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride is described. This reaction can be extended to synthesize corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).
Rhodium-Catalyzed Cyanation : Rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines is used to synthesize 2-(alkylamino)benzonitriles. N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is used as the "CN" source in this process (Dong et al., 2015).
Base-Induced Decomposition : N-(Phenylsulfonyl)benzohydrazonoyl azide undergoes base-induced decomposition to yield benzonitrile, demonstrating a pathway for the generation of benzonitriles (Ito, Tanaka, & Kakehi, 1982).
Advanced Research Applications
Positron Emission Tomography (PET) : [11C]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, a radioligand, is used for the in vivo visualization of the serotonin transporter (SERT) in PET studies (Ginovart et al., 2001).
Photocatalytic Reduction : In a study exploring photocatalytic reduction, benzonitrile was reduced to benzylamine in acidic aqueous suspensions of palladium-loaded titanium(IV) oxide, demonstrating the potential of benzonitrile derivatives in photocatalytic applications (Imamura et al., 2013).
Polymer Electrolyte for Fuel Cells : Research into sulfonated poly(arylene ether sulfone)s as polymer electrolytes for fuel cells highlights the importance of structural modifications, including the incorporation of benzonitrile, to impact properties like proton conductivity and fuel cell performance (Kim et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRSLRSVHAHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659949 | |
Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82651-72-7 | |
Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Phenylsulfonylmethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.